

synthesis of 1,1-Dioxo-1 λ 6-thiomorpholine-4-carbothioamide

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Compound of Interest

Compound Name:	1,1-Dioxo-1 λ 6-thiomorpholine-4-carbothioamide
CAS No.:	21428-88-6
Cat. No.:	B1438904

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An In-depth Technical Guide to the Synthesis of 1,1-Dioxo-1 λ 6-thiomorpholine-4-carbothioamide

Executive Summary

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to 1,1-Dioxo-1 λ 6-thiomorpholine-4-carbothioamide. Thiomorpholine 1,1-dioxide is a privileged scaffold in medicinal chemistry, recognized for its utility as a building block in the development of novel therapeutic agents.[1][2] The addition of a carbothioamide (thiourea) moiety introduces a versatile functional group capable of extensive hydrogen bonding and further chemical elaboration, making the title compound a valuable intermediate for drug discovery professionals.

This document details a two-stage synthetic strategy, beginning with the preparation and purification of the key intermediate, thiomorpholine 1,1-dioxide, followed by the efficient installation of the N-unsubstituted carbothioamide group. The causality behind critical

experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction to the Target Molecule

1,1-Dioxo-1 λ^6 -thiomorpholine-4-carbothioamide (CAS No. 21428-88-6) is a thiourea derivative built upon the thiomorpholine 1,1-dioxide core.[3] The sulfone group (SO₂) is a strong hydrogen bond acceptor and is metabolically stable, while the thiomorpholine ring acts as a constrained, non-aromatic linker. The terminal carbothioamide group is a bioisostere of urea and is known for its ability to form strong bidentate hydrogen bonds, a feature often exploited in inhibitor design.[4]

Key Structural Features:

- **Thiomorpholine 1,1-Dioxide Core:** A saturated six-membered heterocycle offering a defined three-dimensional conformation.[5]
- **Sulfone Group:** Increases polarity and aqueous solubility.
- **Carbothioamide Moiety:** A versatile functional handle for further synthesis and a potent hydrogen-bonding motif.

The synthesis of this compound is of significant interest to researchers developing novel chemical entities, particularly in the fields of kinase inhibitors and other targeted therapies.

Synthetic Strategy and Retrosynthetic Analysis

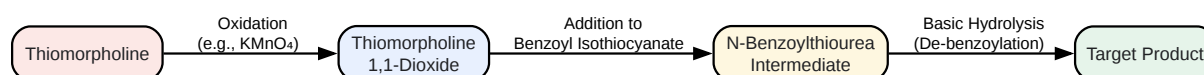
The synthesis is logically approached in a two-part sequence. First, the foundational thiomorpholine 1,1-dioxide ring system is constructed and purified. Second, the carbothioamide functionality is installed onto the ring's nitrogen atom.

A retrosynthetic analysis reveals the key disconnections: the C-N bond of the carbothioamide and the C-S bonds of the thiomorpholine ring, which is ultimately derived from simpler precursors. For the final step, a reliable method for forming an N-unsubstituted thiourea is required. While direct reaction with thiocyanic acid is possible, a more controlled and widely adopted method involves the reaction of the parent amine with an acyl isothiocyanate, followed

by selective deacylation. This avoids the use of highly toxic reagents like thiophosgene and provides a stable, crystalline intermediate.[6]

Caption: Retrosynthetic analysis of the target molecule.

The overall forward synthesis is visualized as a linear progression from the commercially available starting material to the final product.



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Caption: Overall synthetic workflow diagram.

Synthesis of Key Intermediate: Thiomorpholine 1,1-Dioxide

Causality of Protocol Choices

The preparation of thiomorpholine 1,1-dioxide is most commonly achieved by the oxidation of thiomorpholine. The choice of oxidant is critical. While reagents like hydrogen peroxide can be effective, they sometimes lead to over-oxidation or the formation of the corresponding N-oxide. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant that, under controlled conditions, reliably yields the desired sulfone.[7]

Purification of the crude product is essential. The free base is highly water-soluble, making extraction difficult. A robust method involves converting the crude base into its hydrochloride salt, which is typically a crystalline solid that can be easily purified by recrystallization from a solvent like ethanol.[8] The purified salt is then neutralized to provide the high-purity free base. [7][8]

Detailed Experimental Protocol: Oxidation

- Step 1: In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve N-protected thiomorpholine (e.g., N-Boc-thiomorpholine) in an appropriate solvent mixture,

such as water.[7]

- Step 2: Cool the mixture in an ice bath to 0-5 °C.
- Step 3: Slowly add potassium permanganate (KMnO₄) in portions, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.
- Step 4: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Step 5: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears and the brown manganese dioxide precipitate is dissolved.
- Step 6: Proceed with the deprotection and purification protocol as described below.

Detailed Experimental Protocol: Purification via Hydrochloride Salt

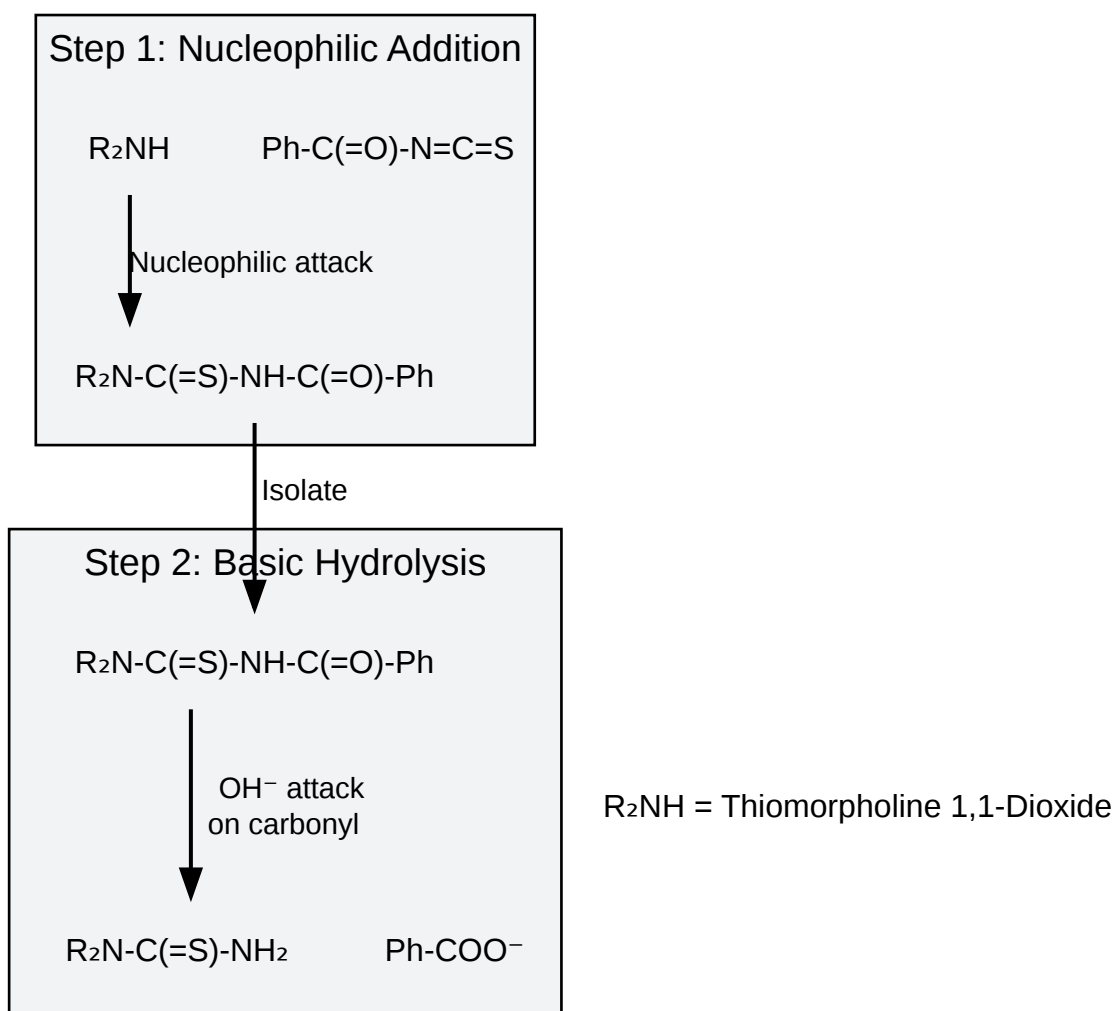
- Step 1 (Deprotection & Salt Formation): To the N-protected thiomorpholine 1,1-dioxide, add water and slowly introduce concentrated hydrochloric acid while stirring at room temperature. [7]
- Step 2: Monitor the deprotection via TLC. Once the reaction is complete, concentrate the solution under reduced pressure to remove water and excess HCl, yielding the crude thiomorpholine 1,1-dioxide hydrochloride.[7]
- Step 3 (Recrystallization): Dissolve the crude hydrochloride salt in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.[8]
- Step 4: Collect the purified crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum.[8]
- Step 5 (Neutralization to Free Base): Dissolve the purified hydrochloride salt in water. While stirring, adjust the pH to 8-10 using an aqueous solution of a base like sodium hydroxide (NaOH).[7]

- Step 6: The pure thiomorpholine 1,1-dioxide will precipitate. If it separates as an oil, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[8]
- Step 7: Combine the organic extracts, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield pure thiomorpholine 1,1-dioxide as a white to off-white solid.[1]

Synthesis of 1,1-Dioxo-1 λ^6 -thiomorpholine-4-carbothioamide

Mechanistic Principles

The core of this transformation is the nucleophilic addition of the secondary amine of thiomorpholine 1,1-dioxide to the electrophilic central carbon of an isothiocyanate. In our recommended protocol, benzoyl isothiocyanate is used. This reagent is readily prepared from benzoyl chloride and ammonium thiocyanate. The reaction forms a stable, N,N'-disubstituted thiourea intermediate. The final step is a selective hydrolysis of the benzoyl group under basic conditions, which is more labile than the thiourea C-N bond, to liberate the desired N-unsubstituted carbothioamide.



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Caption: Reaction mechanism for thiourea formation and hydrolysis.

Detailed Experimental Protocol

Step 4.2.1: Synthesis of 1-(Benzoyl)-3-(1,1-dioxidothiomorpholino)thiourea

- Reagents & Conditions:

Reagent	Molar Eq.	Solvent	Temp.	Time (h)
Thiomorpholine 1,1-dioxide	1.0	Acetone (or THF)	Room Temp.	-

| Benzoyl Isothiocyanate | 1.05 | - | Room Temp. | 2-4 |

- Procedure:
 - In a dry round-bottom flask, dissolve thiomorpholine 1,1-dioxide in anhydrous acetone.
 - To this stirring solution, add benzoyl isothiocyanate dropwise at room temperature.
 - Stir the reaction mixture for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
 - The product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure.
 - Triturate the resulting solid with a non-polar solvent like hexane, filter, and wash to obtain the crude N-benzoylthiourea intermediate. This intermediate can often be used in the next step without further purification.

Step 4.2.2: Hydrolysis to 1,1-Dioxo-1λ⁶-thiomorpholine-4-carbothioamide

- Reagents & Conditions:

Reagent	Concentration	Solvent	Temp.	Time (h)
N-Benzoylthiourea Intermediate	-	Ethanol/Water	Reflux	4-6

| Sodium Hydroxide (NaOH) | 2 M (aq.) | - | Reflux | 4-6 |

- Procedure:
 - Suspend the N-benzoylthiourea intermediate from the previous step in a mixture of ethanol and water.
 - Add an aqueous solution of sodium hydroxide (approx. 2-3 molar equivalents).

- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
- After completion, cool the reaction mixture to room temperature and neutralize carefully with aqueous HCl (e.g., 1 M) to pH ~7.
- The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.
- If the product remains in solution, concentrate the mixture under reduced pressure and purify the resulting solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography.

Troubleshooting and Optimization

Problem	Possible Cause	Suggested Solution
Low Yield in Oxidation	Incomplete reaction or over-oxidation.	Ensure slow, portion-wise addition of KMnO_4 at low temperature. Use TLC to monitor and avoid prolonged reaction times after starting material is consumed.
Purification Issues	Product is too soluble in water for efficient extraction.	Ensure complete conversion to the hydrochloride salt before recrystallization. Use minimal hot solvent for recrystallization to maximize recovery.[8]
Incomplete Reaction with Benzoyl Isothiocyanate	Impure starting amine; inactive isothiocyanate.	Ensure the thiomorpholine 1,1-dioxide is pure and dry. Use freshly prepared or commercially sourced high-quality benzoyl isothiocyanate.
Difficult Hydrolysis	Insufficient base or reaction time.	Increase the amount of NaOH or prolong the reflux time. Ensure the temperature is maintained at reflux.

Conclusion

This guide outlines a scientifically sound and reproducible pathway for the synthesis of 1,1-Dioxo-1 λ^6 -thiomorpholine-4-carbothioamide. The strategy relies on the robust oxidation of thiomorpholine and a reliable two-step procedure for installing the carbothioamide group via a stable N-benzoyl intermediate. By providing detailed protocols and explaining the rationale behind key experimental choices, this document serves as a valuable resource for researchers and drug development professionals seeking to utilize this important chemical building block in their synthetic endeavors.

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